Sorbitol hexa(polyoxyethylene) ether tetraoleate

Overview

Description

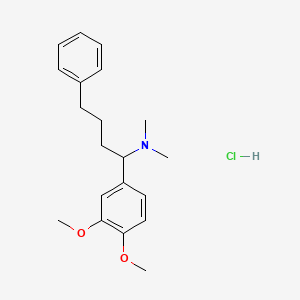

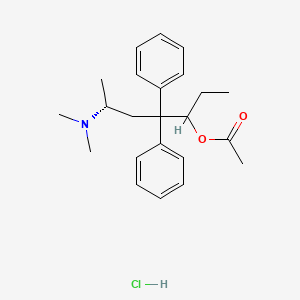

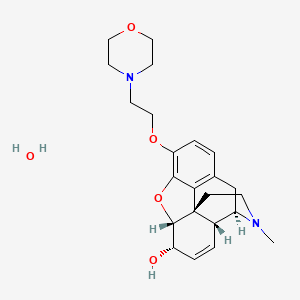

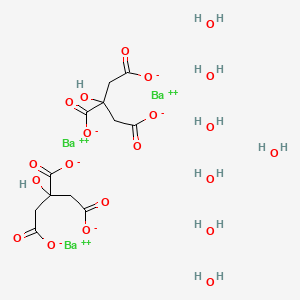

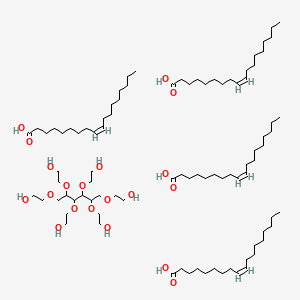

Sorbitol hexa(polyoxyethylene) ether tetraoleate (SHEO-T) is a non-ionic surfactant composed of six sorbitol units, polyoxyethylene, and tetraoleate. It is also known by other names such as Polyethoxylated sorbitol hexaoleate, Polyoxyethylene sorbitan hexaoleate, and Sorbeth hexaoleate .

Molecular Structure Analysis

The molecular formula of Sorbitol hexa(polyoxyethylene) ether tetraoleate is C90H174O20. The InChI key is LAIORVRDCREVSA-AMAZOXQHSA-N . More detailed structural analysis would require specific computational chemistry tools or experimental data, which are not available in the current resources.Physical And Chemical Properties Analysis

Sorbitol hexa(polyoxyethylene) ether tetraoleate has a refractive index of 1.471 (lit.), a viscosity of 200 cP (25 °C) (lit.), a hydroxyl value of 35‑55 mg KOH/g, a saponification value of 80‑90 mg KOH/g, and a density of 1.03 g/mL at 25 °C (lit.) . It is insoluble in propylene glycol .Scientific Research Applications

Synthetic Applications

Research involving the synthesis of complex molecules from simple precursors has shown the utility of sorbitol derivatives in synthetic chemistry. For example, Kim et al. (2002) utilized sorbitol as a starting material in the synthesis of complex molecules like (+)-polyoxamic acid, demonstrating sorbitol's versatility as a chiral source in organic synthesis Kim et al., 2002.

Surface Chemistry and Emulsion Stability

The study of interfacial properties and the stabilization of emulsions is critical in materials science. Peker et al. (2001) investigated the effects of surfactants, including those derived from sorbitol, on the drop size distribution in high internal phase ratio emulsions. Their work highlighted the role of sorbitol derivatives in stabilizing emulsions through hydrogen bonding and van der Waals forces Peker et al., 2001.

Biocompatibility and Safety Evaluation

Sun et al. (2017) conducted a comprehensive study on polysorbate 80, a compound related to sorbitol hexa(polyoxyethylene) ether tetraoleate, to assess its biocompatibility and safety. Their work underscores the importance of understanding the components of sorbitol-derived surfactants and their implications for human health Sun et al., 2017.

Material Science and Epoxy Resin Applications

Sorbitol and its derivatives have been explored as components in bio-based materials, including epoxy resins. Shibata et al. (2017) demonstrated the use of sorbitol-derived polyamines as hardeners for water-soluble bio-based epoxy resins, illustrating the potential of sorbitol derivatives in developing sustainable materials Shibata et al., 2017.

Multiresponsive Surfactants

Mechanism of Action

Target of Action

Sorbitol hexa(polyoxyethylene) ether tetraoleate, also known as (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, is primarily used as a surfactant and emulsifier . Its primary targets are the lipid molecules in the cell membranes. It interacts with these molecules to alter the properties of the membrane, allowing for the formation of emulsions and the solubilization of fats and oils .

Mode of Action

This compound works by reducing the surface tension between two immiscible (unmixable) substances, such as oil and water . It achieves this by positioning itself at the interface between the substances, with its hydrophilic (water-attracting) head in the water phase and its hydrophobic (water-repelling) tail in the oil phase . This arrangement stabilizes the interface and allows the substances to mix more readily .

Biochemical Pathways

As a surfactant and emulsifier, it likely influences the absorption and distribution of other compounds within the body or in a given formulation . For example, it may enhance the solubility of certain drugs, thereby affecting their bioavailability and pharmacokinetics .

Pharmacokinetics

Its impact on the bioavailability of other compounds would depend on the specifics of the formulation and the compounds involved .

Result of Action

The primary result of the action of Sorbitol hexa(polyoxyethylene) ether tetraoleate is the formation of stable emulsions and the increased solubility of fats and oils . This can enhance the texture and stability of cosmetic and food products, and improve the delivery and absorption of drugs .

Action Environment

The efficacy and stability of Sorbitol hexa(polyoxyethylene) ether tetraoleate can be influenced by various environmental factors. For example, temperature and pH can affect the stability of the emulsions it forms . Additionally, the presence of other substances, such as salts or other surfactants, can also influence its effectiveness .

properties

IUPAC Name |

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O12.4C18H34O2/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20;4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h15-24H,1-14H2;4*9-10H,2-8,11-17H2,1H3,(H,19,20)/b;4*10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQXIFUXIHZZSI-WBUFAJEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)COCC(OCCO)C(OCCO)C(OCCO)C(OCCO)COCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H174O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1576.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol | |

CAS RN |

63089-86-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1), tetra-(9Z)-9-octadecenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyoxyethylene (40) sorbitol tetraoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)